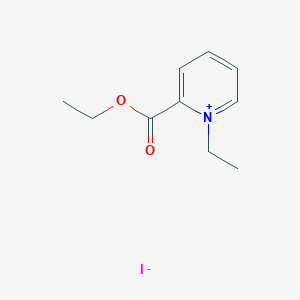
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring, along with an ethyl group The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide typically involves the quaternization of 2-(ethoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
2-(Ethoxycarbonyl)pyridine+Ethyl iodide→2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of ethyl carboxylate derivatives.
Reduction: Formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Employed in the preparation of ionic liquids and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group can participate in esterification and transesterification reactions, while the pyridinium ring can engage in π-π interactions with aromatic systems. The iodide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide
- 2-(Methoxycarbonyl)-1-ethylpyridin-1-ium iodide
- 2-(Ethoxycarbonyl)-1-propylpyridin-1-ium iodide
Uniqueness
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is unique due to the specific combination of its functional groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
66097-83-4 |
|---|---|
Fórmula molecular |
C10H14INO2 |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
ethyl 1-ethylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-11-8-6-5-7-9(11)10(12)13-4-2;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HYNKSQGAIAIGKC-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1C(=O)OCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
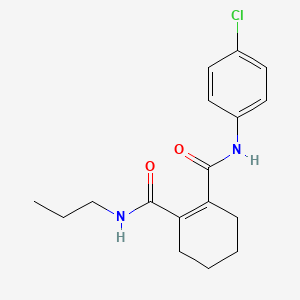
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

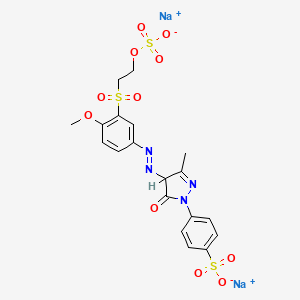

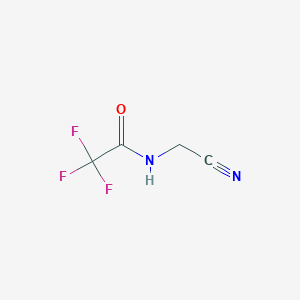
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
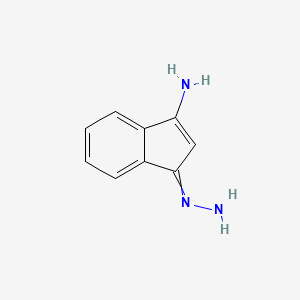
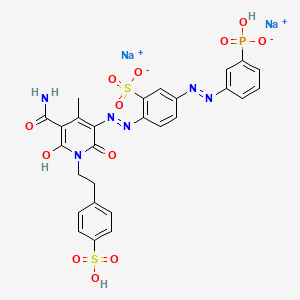
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
